N-(Dibenzo[b,d]furan-3-yl)benzothioamide
CAS No.: 28989-20-0
Cat. No.: VC17288325
Molecular Formula: C19H13NOS
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide - 28989-20-0](/images/structure/VC17288325.png)
Specification
CAS No. | 28989-20-0 |
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Molecular Formula | C19H13NOS |
Molecular Weight | 303.4 g/mol |
IUPAC Name | N-dibenzofuran-3-ylbenzenecarbothioamide |
Standard InChI | InChI=1S/C19H13NOS/c22-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H,(H,20,22) |
Standard InChI Key | CISCFAAREFSAHA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Introduction
N-(Dibenzo[b,d]furan-3-yl)benzothioamide is a complex organic compound belonging to the class of benzothioamides. It features a dibenzo[b,d]furan moiety attached to a benzothioamide group, which contributes to its unique chemical properties and potential biological activities. The dibenzo[b,d]furan structure is known for its presence in various natural products and synthetic compounds with notable biological activities, including antimicrobial and anticancer properties.
Synthesis and Chemical Reactions
The synthesis of N-(Dibenzo[b,d]furan-3-yl)benzothioamide involves the combination of dibenzo[b,d]furan derivatives with benzothioamide precursors. This process requires careful control of reaction conditions to achieve optimal yields and selectivity. The compound can participate in various chemical reactions typical of thioamides, including nucleophilic substitution and addition reactions.
Potential Chemical Reactions
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Nucleophilic Substitution: The thioamide group can undergo nucleophilic substitution reactions, potentially leading to the formation of new compounds with different functional groups.
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Addition Reactions: The aromatic rings in the compound may participate in addition reactions, such as electrophilic aromatic substitution.
Biological Activities and Potential Applications
While the exact mechanism of action for N-(Dibenzo[b,d]furan-3-yl)benzothioamide in biological systems is not fully understood, its structural features suggest potential biological activities. The dibenzo[b,d]furan moiety is associated with compounds exhibiting antimicrobial and anticancer properties. Further research is needed to explore its interactions with biological targets and potential applications in medicinal chemistry.
Potential Applications Table
Field | Potential Application |
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Medicinal Chemistry | Antimicrobial and anticancer agents |
Organic Synthesis | Building block for complex organic molecules |
Biological Research | Tool for studying interactions with biological targets |
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